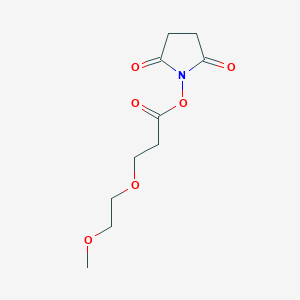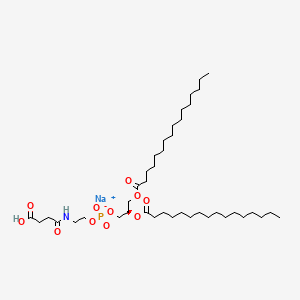
Tert-butyl-4-(3-Chlorpropyl)piperazin-1-carboxylat
Übersicht
Beschreibung
“Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C12H23ClN2O2 . It has a molecular weight of 262.78 g/mol .
Molecular Structure Analysis
The InChI code for “Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate” is 1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate” is a solid or liquid at room temperature . It should be stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese neuer organischer Verbindungen
Tert-butyl-4-(3-Chlorpropyl)piperazin-1-carboxylat dient als vielseitiges Zwischenprodukt bei der Synthese einer Vielzahl neuer organischer Verbindungen. Dazu gehören Amide, Sulfonamide, Mannich-Basen, Schiff'sche Basen, Thiazolidinone, Azetidinone und Imidazolinone . Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie unschätzbar wertvoll für die Herstellung neuer Moleküle mit potenziellen therapeutischen Anwendungen.
Antibakterielle und Antimykotische Mittel
Untersuchungen zeigen, dass Derivate von N-Boc-Piperazin, zu denen auch this compound gehört, moderate antibakterielle und antimykotische Aktivitäten aufweisen . Dies deutet auf seine Verwendung bei der Entwicklung neuer antimikrobieller Mittel hin, die gegen resistente Bakterien- und Pilzstämme wirksam sein könnten.
Krebsforschung
Verbindungen, die den Piperazinring enthalten, haben in der Krebsforschung vielversprechend gewirkt. Die konformationelle Flexibilität und das Vorhandensein polarer Stickstoffatome verstärken die Wechselwirkungen mit Makromolekülen, was für die Entwicklung von Krebsmedikamenten entscheidend ist .
Antiparasitäre Aktivität
Die Piperazinderivate werden auch auf ihre antiparasitäre Aktivität untersucht. Dazu gehören potenzielle Behandlungen für Krankheiten, die durch parasitäre Infektionen verursacht werden, die in mehreren Teilen der Welt ein großes Problem darstellen .
Entwicklung von Antihistaminika
Aufgrund seiner strukturellen Eigenschaften kann this compound bei der Entwicklung von Antihistaminika eingesetzt werden. Dies sind Medikamente, die allergische Reaktionen behandeln, indem sie die Histaminwirkung im Körper blockieren .
Antidepressive Formulierungen
Die Derivate der Verbindung wurden auf ihre antidepressiven Aktivitäten untersucht. Dies eröffnet Möglichkeiten für die Entwicklung neuer Antidepressiva, die zur Behandlung von psychischen Erkrankungen beitragen könnten .
Arzneimittelforschung und -entwicklung
Die Einarbeitung des Piperazinrings, wie er in this compound vorkommt, gilt als bedeutende Strategie in der Arzneimittelforschung. Seine leichte Modifizierbarkeit, angemessene Alkalität, Wasserlöslichkeit und Fähigkeit, Wasserstoffbrückenbindungen zu bilden, machen ihn zu einem wertvollen Gerüst in der pharmazeutischen Chemie .
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin or eyes, and wearing protective gloves, clothing, and eye/face protection .
Wirkmechanismus
Target of Action
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate is a complex organic compound. Piperazine derivatives are known to interact with various biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
Piperazine derivatives often act as ligands, binding to specific receptors or channels and modulating their activity . The chloropropyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Piperazine derivatives can influence various pathways depending on their specific targets .
Pharmacokinetics
The compound’s pharmacokinetic properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNLXXXMXAVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696537 | |
| Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165530-45-0 | |
| Record name | 1,1-Dimethylethyl 4-(3-chloropropyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165530-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What is the role of Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate in the synthesis of Fluphenazine Hydrochloride?
A1: Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of Fluphenazine Hydrochloride. The compound is synthesized through a nucleophilic substitution reaction between readily available starting materials, tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane []. This intermediate then undergoes further reactions, including N-alkylation with 2-(trifluoromethyl)-10H-phenothiazine, deprotection, and N-alkylation with chloroethanol, ultimately yielding Fluphenazine Hydrochloride.
Q2: Were there any challenges encountered during the synthesis using Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate?
A2: Yes, during the synthesis utilizing Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate, an unidentified impurity was detected []. This impurity was subsequently isolated and characterized using spectral analysis. The identification and characterization of this impurity highlight the importance of rigorous quality control in synthetic chemistry, especially in the context of pharmaceutical development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B575323.png)




![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)


